N-benzyl-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at position 4 with a propenyl (allyl) group and at position 5 with a 4-methoxyphenyl moiety. The sulfanyl (-S-) linkage connects the triazole ring to an acetamide side chain, which is further substituted with a benzyl group (N-benzyl). This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, as observed in analogous compounds . The allyl and methoxyphenyl substituents may enhance pharmacokinetic properties, such as lipophilicity and metabolic stability, while the sulfanyl-acetamide moiety is critical for intermolecular interactions (e.g., hydrogen bonding or metal coordination) .
Properties
IUPAC Name |
N-benzyl-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-13-25-20(17-9-11-18(27-2)12-10-17)23-24-21(25)28-15-19(26)22-14-16-7-5-4-6-8-16/h3-12H,1,13-15H2,2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIDMESEQIWRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Attachment of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl chloride.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group are likely involved in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) or heteroaryl groups (e.g., pyridinyl, furanyl) enhance antimicrobial and anti-inflammatory activities .
- N-Substituents : Bulky aryl groups (e.g., 4-isopropylphenyl in OLC-12) improve receptor binding in ion channel modulation , while benzyl groups may enhance blood-brain barrier permeability .
Antimicrobial Activity
- N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring showed MIC values of 8–16 µg/mL against E. coli and S. aureus .
- N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : Exhibited broad-spectrum activity (MIC: 4–8 µg/mL) due to synergistic effects of chlorophenyl and methylphenyl groups .
Anti-Inflammatory and Anti-Exudative Activity
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Demonstrated 60–75% inhibition of protein denaturation (vs. 80% for diclofenac) at 10 mg/kg, attributed to the furanyl moiety’s radical scavenging properties .
- SR19855 (N-hydroxy-2-{[5-((pyrimidin-2-ylthio)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) : Inhibited metalloproteinases with IC₅₀ values <1 µM, highlighting the role of hydroxamic acid in metal chelation .
Enzyme and Receptor Modulation
- OLC-12 and VUAA-1 : Act as Orco agonists (EC₅₀: 2–5 µM) via pyridinyl and ethyl substituents, which stabilize open-channel conformations .
- GPR-17 ligands: Triazole derivatives with trifluoromethoxy groups showed nanomolar affinity for G-protein-coupled receptors, critical for neuroinflammatory pathways .
Biological Activity
N-benzyl-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is known for its biological activity. The presence of the methoxyphenyl and prop-2-en-1-yl groups may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of the benzyl and methoxyphenyl groups via substitution reactions.
- Final acetamide formation through acylation.
Antitumor Activity
Recent studies have explored the antitumor potential of triazole derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have shown significant inhibitory effects on various cancer cell lines.
Table 1: Antitumor Activity Comparison
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | H1975 (Lung Cancer) | 16.56 | |
| N-benzyl... | TBD | TBD | Current Study |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar triazole compounds have been shown to inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells.
- Interaction with Cellular Receptors : Potential interactions with specific receptors can modulate cellular signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in preclinical models:
- Study 1 : A derivative exhibited significant tumor growth inhibition in xenograft models.
- Study 2 : In vitro assays demonstrated that a related compound caused cell cycle arrest in the G1 phase.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-benzyl-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with high purity?
- Methodology : Multi-step synthesis involving cyclocondensation of thiosemicarbazides, followed by alkylation and sulfanyl acetamide coupling. Key steps include:
- Step 1 : Formation of the triazole ring via cyclization under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Allylation (prop-2-en-1-yl group introduction) using allyl bromide in basic media (e.g., K₂CO₃ in DMF) .
- Step 3 : Thioether linkage formation via nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives .
- Optimization : Reaction temperature (60–80°C) and solvent choice (e.g., ethanol for solubility) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm, allyl protons at δ 5.2–5.8 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₄O₂S: 396.1312) .
- X-ray Crystallography : Resolve crystal packing and bond lengths (SHELX programs recommended for refinement) .
Q. What strategies are effective for assessing purity and stability during storage?
- Purity : High-Performance Liquid Chromatography (HPLC) with C18 columns (retention time ~12.5 min under gradient elution) .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyl group. Monitor degradation via periodic TLC .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target active sites (e.g., kinases, cytochrome P450). Focus on hydrogen bonding (triazole N-atoms) and π-π stacking (methoxyphenyl group) .
- MD Simulations : Assess binding stability (20–50 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs address contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Variables to Control :
- Cell Line Variability : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and validate via MTT assays .
- Solvent Effects : DMSO concentration ≤0.1% to avoid false positives .
- Statistical Analysis : Apply ANOVA to compare replicates; report p-values with Bonferroni correction .
Q. How does the 4-methoxyphenyl substituent influence reactivity and bioactivity compared to analogs?
- Reactivity : The electron-donating methoxy group enhances electrophilic substitution at the triazole ring (e.g., nitration, halogenation) .
- Bioactivity : Methoxyphenyl improves membrane permeability (logP ~3.2) and binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Comparative Studies : Replace with 4-chlorophenyl or 4-methylphenyl to evaluate SAR .
Q. What are the challenges in crystallizing this compound for structural studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
